![molecular formula C17H25Cl2N3O2S B3169235 (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride CAS No. 936233-01-1](/img/structure/B3169235.png)
(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride
Overview
Description
(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, also known as H-89, is a selective inhibitor of protein kinase A (PKA) and has been widely used in scientific research.
Scientific Research Applications
Piperazine and Isoquinoline Derivatives in Medicinal Chemistry
Piperazine and morpholine derivatives, including those structurally related to (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, have a wide range of pharmaceutical applications. Recent developments in the synthesis of these derivatives have opened new paths for their potential pharmacophoric activities, highlighting their importance in medicinal chemistry. The broad spectrum of pharmaceutical applications is supported by both in vitro and in vivo medicinal chemistry investigations, revealing potent activities across various pharmacological areas (Al-Ghorbani Mohammed et al., 2015).
Isoquinoline Derivatives as Pharmacological Agents
Isoquinoline derivatives, similar to the isoquinoline portion of the compound of interest, exhibit significant pharmacological importance. Over 200 biologically active compounds derived from isoquinoline have confirmed antimicrobial, antibacterial, antitumor, and other activities. These derivatives, including isoquinoline N-oxides, serve as important leads for drug discovery, highlighting their potential roles in developing new pharmacotherapeutic applications. The pharmacological and SAR (structure-activity relationship) activities of these compounds suggest new possible applications, emphasizing their role as a valuable source for medicinal chemistry and drug discovery (V. Dembitsky et al., 2015).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, part of the chemical structure of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, have a recognized role in therapeutic applications. These derivatives are found in a variety of drugs with therapeutic uses across different domains, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory medications. The flexibility of the piperazine building block in drug design is highlighted, suggesting its significant impact on the pharmacokinetic and pharmacodynamic properties of resulting molecules. This underscores the potential of such derivatives in rational drug design for various diseases (A. Rathi et al., 2016).
properties
IUPAC Name |
5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S.2ClH/c1-13(2)10-15-12-20(9-8-19-15)23(21,22)17-5-3-4-14-11-18-7-6-16(14)17;;/h3-7,11,13,15,19H,8-10,12H2,1-2H3;2*1H/t15-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJQSMWCGPCSMI-CKUXDGONSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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